molecular formula C13H8FN3O2 B2534878 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1541040-39-4

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2534878
CAS No.: 1541040-39-4
M. Wt: 257.224
InChI Key: RYCSVBWSNGIJKC-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a fluorophenyl group at the 2-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl group and the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-15-11-5-4-9(13(18)19)7-17(11)16-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSVBWSNGIJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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